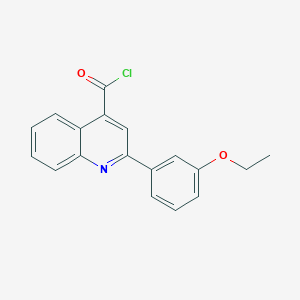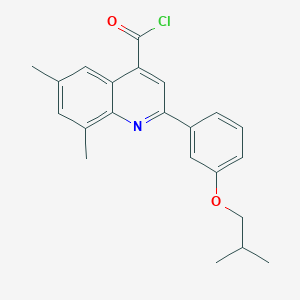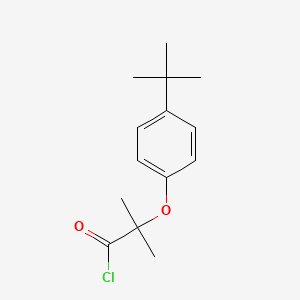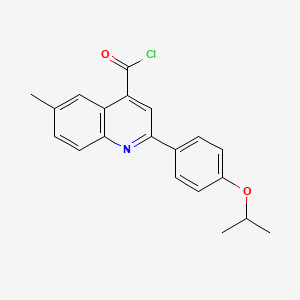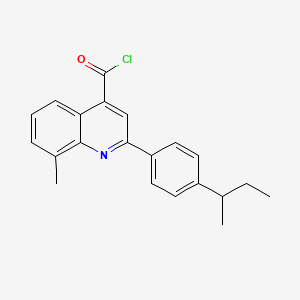
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with potential for scientific research. It is a derivative of benzene and has a molecular formula of C21H20ClNO .
Synthesis Analysis
The synthesis of such compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 323.82 Da . It contains a benzene ring, which is a cyclic compound with alternating double and single bonds .Chemical Reactions Analysis
The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique
Organometallic Complex Synthesis
A key application of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride involves the synthesis of organometallic complexes. For instance, Nonoyama (1974) demonstrated the metallation of 8-methylquinoline with rhodium(III) chloride, leading to the formation of various organorhodium(III) complexes. These complexes were characterized using spectroscopic methods, indicating potential applications in catalysis or material science (Nonoyama, 1974).
Ligand Reactivity Studies
Another significant area of research is the study of ligand reactivity with different metals. Deeming et al. (1978) compared the reactivity of 8-methylquinoline and benzo[h]quinoline complexes of palladium(II), revealing insights into the binding dynamics and structural implications of these complexes (Deeming et al., 1978).
Carbon Monoxide Binding Studies
Pasquali et al. (1983) explored the reaction of copper(I) chloride with sodium 2-methylquinolin-8-olate under high pressure of carbon monoxide, leading to the formation of a cubane-like copper(I) carbonyl complex. This research could have implications in understanding metal-carbon monoxide interactions in various chemical contexts (Pasquali et al., 1983).
Fluorescence Derivatization in Chromatography
Yoshida et al. (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating its utility in analytical chemistry (Yoshida et al., 1992).
Biodegradation and Environmental Impacts
Wang et al. (2010) investigated the biodegradation of 2-methylquinoline by activated sludge under aerobic and denitrifying conditions. This research is crucial for understanding the environmental impact and breakdown of such compounds in wastewater treatment systems (Wang et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(22)24)17-7-5-6-14(3)20(17)23-19/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSJBFEBCCYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164115 | |
| Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-29-4 | |
| Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)


![3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride](/img/structure/B1393835.png)
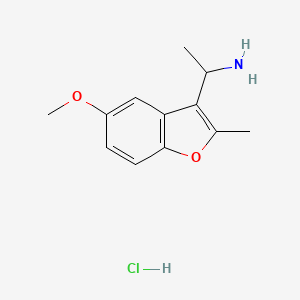

![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)
